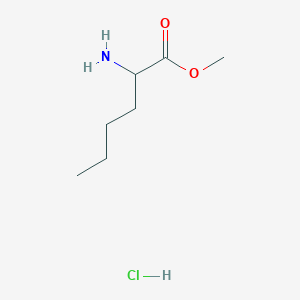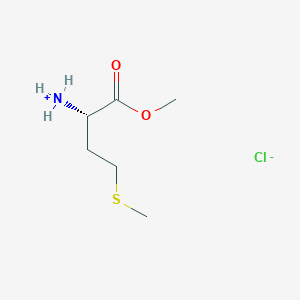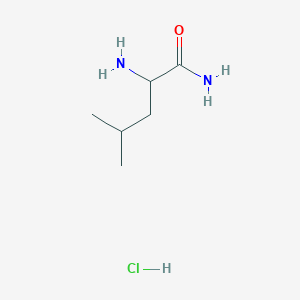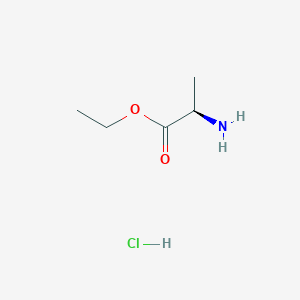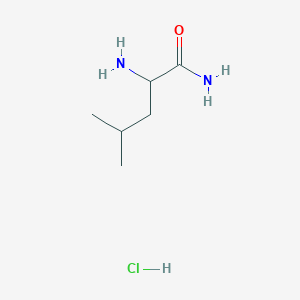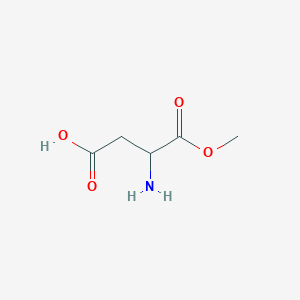
H-D-Arg(Pmc)-OH
Übersicht
Beschreibung
“H-D-Arg(Pmc)-OH” is a biochemical used for proteomics research . Its molecular formula is C20H32N4O5S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 20 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass is 440.557 Da and the monoisotopic mass is 440.209351 Da .
Wissenschaftliche Forschungsanwendungen
Kinetics of OH* Chemiluminescence in Hydrogen Combustion Systems
A study focused on the kinetics of OH* chemiluminescence in hydrogen oxidation chemistry, providing insights into the formation of OH* in the H2/O2 system, which is crucial for understanding combustion reactions and potentially related to the broader context of hydrogen interactions in chemical systems (Kathrotia et al., 2010).
Superadiabatic Combustion for Hydrogen and Syngas Production
This review highlights the application of superadiabatic combustion technology for hydrogen and syngas production, emphasizing the potential for efficient energy conversion and the importance of combustion technology in hydrogen production processes (Mujeebu, 2016).
Hydrotreated Vegetable Oil in CI Engines
Research on the application of hydrotreated vegetable oils from biomass in compression ignition engines, pointing towards sustainable fuel sources and the significance of alternative fuels in reducing emissions and enhancing engine performance (No, 2014).
Photocatalytic Water Splitting
A critical review on heterogeneous photocatalyst materials for water splitting, providing a comprehensive overview of materials capable of facilitating hydrogen and oxygen evolution from water, which is a key reaction for sustainable energy production (Kudo & Miseki, 2009).
Wirkmechanismus
Target of Action
H-D-Arg(Pmc)-OH is primarily used in the field of peptide synthesis . It is often attached to 2-Chlorotrityl-Chloride-Resin, a less acid-labile resin that is widely used for solid phase immobilization . The primary target of this compound is therefore the resin to which it is attached during peptide synthesis .
Mode of Action
The compound interacts with its target, the resin, through a process known as solid phase peptide synthesis . This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble resin particles . This compound, being an amino acid derivative, is added to the chain during this process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound contributes to the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects of this process include the creation of peptides with specific sequences, which can then be used in various biological applications .
Pharmacokinetics
The compound’s bioavailability is influenced by its use in solid phase peptide synthesis, as this method allows for efficient and controlled addition of amino acids to the growing peptide chain .
Result of Action
The result of this compound’s action is the successful addition of the arginine derivative to the peptide chain during synthesis . This contributes to the creation of peptides with specific sequences, which can then be used in various biological and medical research applications .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency of peptide synthesis and the stability of the resulting peptides .
Zukünftige Richtungen
“H-D-Arg(Pmc)-OH” is part of a novel class of compounds that selectively target the mitochondrial electron transport chain. The first of these compounds, SS-31, is currently in multiple clinical trials . This suggests that “this compound” and similar compounds may have potential applications in treating age-associated diseases and restoring cellular bioenergetics .
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFAMZEBZRDAJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457122 | |
| Record name | H-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191869-60-0 | |
| Record name | N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191869-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




